molecular formula C7H7BN4O2 B132713 (2-(1H-Tetrazol-5-yl)phenyl)boronic acid CAS No. 155884-01-8

(2-(1H-Tetrazol-5-yl)phenyl)boronic acid

Cat. No. B132713
M. Wt: 189.97 g/mol
InChI Key: GVRXWYFECKHTSJ-UHFFFAOYSA-N
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Description

“(2-(1H-Tetrazol-5-yl)phenyl)boronic acid” is a specialized chemical used in biomedical research . It is used as a reactant for palladium-catalyzed carbon-carbon bond formation (Suzuki-Miyaura reaction) .


Synthesis Analysis

The synthesis of “(2-(1H-Tetrazol-5-yl)phenyl)boronic acid” involves the use of N-(5-bromo-2-(tert-butylthio)phenyl)-2-(p-tolyl)acetamide in DMF, with the addition of potassium carbonate, water, and tetrakis(triphenylphosphine) palladium .


Molecular Structure Analysis

The molecular formula of “(2-(1H-Tetrazol-5-yl)phenyl)boronic acid” is C7H7BN4O2 . The InChI code is 1S/C7H7BN4O2/c13-8(14)6-4-2-1-3-5(6)7-9-11-12-10-7/h1-4,13-14H, (H,9,10,11,12) .


Chemical Reactions Analysis

“(2-(1H-Tetrazol-5-yl)phenyl)boronic acid” can react with 2,5-di (2H-Tetrazol-5-yl)terephthalic acid (H4dtztp) and Cd2+ ions to afford a new three-dimensional (3D) honeycomb framework .


Physical And Chemical Properties Analysis

The molecular weight of “(2-(1H-Tetrazol-5-yl)phenyl)boronic acid” is 189.97 g/mol . It is a solid substance with a melting point of 148-152 °C .

Scientific Research Applications

Antiproliferative Properties

  • A study demonstrated the synthesis of 1,4-diaryl tetrazol-5-ones using copper-mediated N-arylation with aryl boronic acids. Some of these compounds, including derivatives of 1-(2-bromophenyl)-4-phenyl-1H-tetrazole-5(4H)-thione, exhibited antiproliferative properties against L1210 leukemia and SK-BR-3 breast cancer cells (Gundugola et al., 2010).

Fluorescence Probing and Bioimaging

  • A boronic acid derivative functionalized with an oxadiazolyl phenyl moiety was synthesized as a sequential "on-off-on" type relay fluorescence probe. It demonstrated high selectivity and sensitivity for Fe3+ and F- ions under physiological conditions and was successfully applied for intracellular detection in living HeLa cells (Selvaraj et al., 2019).

Crystal Engineering

  • Phenylboronic acids, including derivatives, have been used in crystal engineering to design co-crystals with N-donor compounds. These studies highlight the conformational diversity and selective co-crystal formation capabilities of phenylboronic acids (Sunil et al., 2011).

Structural Analysis and Reactivity

  • 11B NMR spectroscopy was employed for structural analysis of phenyl boronic acid-diol condensations. This study underlines the importance of boronic acids in medical diagnostics and biochemistry for their ability to bind with carbohydrates in water (Valenzuela et al., 2022).

Photophysical Properties

  • Research into the synthesis and characterization of boron complexes with 2-phenol derivatives of tetraaryl-substituted imidazole explored their optical properties. These complexes showed potential for applications in fluorescence spectroscopy and electrochemical studies (Mukundam et al., 2017).

Nanotechnology and Biomedical Applications

  • Phenylboronic-acid-modified nanoparticles have been studied for their potential as antiviral therapeutics. These nanoparticles demonstrated the ability to interfere with the infection process of the Hepatitis C virus, indicating their potential as a therapeutic strategy for blocking viral entry (Khanal et al., 2013).

Drug Delivery Systems

  • The design of a high-performance polymeric carrier for the delivery of boronic acid-containing drugs was explored. This study demonstrated the feasibility of encapsulating boronic acid-containing drugs, such as bortezomib, in nanoparticles for improved pharmacokinetics and on-target drug release capabilities (Kim et al., 2020).

Safety And Hazards

“(2-(1H-Tetrazol-5-yl)phenyl)boronic acid” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

“(2-(1H-Tetrazol-5-yl)phenyl)boronic acid” has potential applications in the development of new drugs for cardiovascular diseases . It can also be used to create new three-dimensional (3D) honeycomb frameworks .

properties

IUPAC Name

[2-(2H-tetrazol-5-yl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BN4O2/c13-8(14)6-4-2-1-3-5(6)7-9-11-12-10-7/h1-4,13-14H,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVRXWYFECKHTSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1C2=NNN=N2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70457562
Record name [2-(2H-Tetrazol-5-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70457562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(1H-Tetrazol-5-yl)phenyl)boronic acid

CAS RN

155884-01-8
Record name [2-(2H-Tetrazol-5-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70457562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Tetrazol-5-yl)phenylboronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DK Williams, JA Markwalder, AJ Balog, B Chen… - Bioorganic & Medicinal …, 2018 - Elsevier
A novel series of o-phenylenediamine-based inhibitors of indoleamine 2,3-dioxygenase (IDO) has been identified. IDO is a heme-containing enzyme, overexpressed in the tumor …
Number of citations: 15 www.sciencedirect.com

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